3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex organic compound that belongs to the class of triazolobenzothiazoles This compound is characterized by the presence of a benzhydrylsulfanyl group attached to a triazolo[3,4-b][1,3]benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate electrophile.
Introduction of the Benzhydrylsulfanyl Group: The benzhydrylsulfanyl group is introduced via nucleophilic substitution reactions. This can involve the reaction of benzhydryl chloride with a thiol derivative of the triazolobenzothiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or benzothiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the triazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or benzothiazole rings.
Scientific Research Applications
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and benzothiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[3,4-b][1,3]benzothiazole: Similar in structure but lacks the benzhydrylsulfanyl group.
1,2,4-Triazolo[3,4-b][1,3]benzothiazole: The parent compound without any substituents.
Benzhydrylsulfanyl derivatives: Compounds with similar benzhydrylsulfanyl groups but different core structures.
Uniqueness
3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the combination of the triazolo[3,4-b][1,3]benzothiazole core with the benzhydrylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-benzhydrylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)26-21-23-22-20-24(21)17-13-7-8-14-18(17)25-20/h1-14,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJZDUIPVAOKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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